molecular formula C14H18N2O5 B3395854 Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate CAS No. 3005-87-6

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate

Cat. No. B3395854
CAS RN: 3005-87-6
M. Wt: 294.3 g/mol
InChI Key: LQNGDEFGCCDDES-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate, also known as Z-LL-CHO, is a synthetic compound that has been widely used in scientific research. This compound is a proteasome inhibitor, which means it can block the activity of proteasomes, the cellular machinery responsible for protein degradation.

Mechanism Of Action

The mechanism of action of Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate involves the inhibition of the proteasome. Proteasomes are large protein complexes that degrade proteins that are no longer needed by the cell. Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate binds to the active site of the proteasome, preventing the degradation of ubiquitinated proteins. This leads to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate are mainly related to its ability to inhibit the proteasome. This compound has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate has also been shown to affect various cellular processes, such as cell cycle regulation, DNA repair, and antigen presentation.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate in lab experiments are mainly related to its ability to selectively inhibit the proteasome. This compound has been shown to be effective in inducing apoptosis in cancer cells and inhibiting the growth of tumors in animal models. However, the limitations of using Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate in lab experiments include its low solubility and stability, which can affect its bioavailability and activity.

Future Directions

There are several future directions for the study of Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate. One direction is to investigate the potential of this compound as a therapeutic agent for cancer treatment. Another direction is to study the role of proteasomes in various cellular processes and to identify new targets for proteasome inhibitors. Additionally, the development of new synthesis methods for Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate could improve its bioavailability and activity, making it a more effective research tool.

Scientific Research Applications

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate has been widely used in scientific research as a proteasome inhibitor. This compound has been shown to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells. Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate has also been used to study the role of proteasomes in various cellular processes, such as cell cycle regulation, DNA repair, and antigen presentation.

properties

IUPAC Name

ethyl 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-2-20-13(18)9-15-12(17)8-16-14(19)21-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNGDEFGCCDDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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